molecular formula C19H17IN2O2 B078634 3,3'-Dimethyloxacarbocyanine iodide CAS No. 14134-79-3

3,3'-Dimethyloxacarbocyanine iodide

Katalognummer: B078634
CAS-Nummer: 14134-79-3
Molekulargewicht: 432.3 g/mol
InChI-Schlüssel: PXGXZGVGEDLSMW-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3,3'-Dimethyloxacarbocyanine iodide, also known as 3,3'-Dimethyloxacarbocyanine iodide, is a useful research compound. Its molecular formula is C19H17IN2O2 and its molecular weight is 432.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3,3'-Dimethyloxacarbocyanine iodide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkynes - Carbocyanines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,3'-Dimethyloxacarbocyanine iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Dimethyloxacarbocyanine iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

14134-79-3

Molekularformel

C19H17IN2O2

Molekulargewicht

432.3 g/mol

IUPAC-Name

(2E)-3-methyl-2-[(E)-3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide

InChI

InChI=1S/C19H17N2O2.HI/c1-20-14-8-3-5-10-16(14)22-18(20)12-7-13-19-21(2)15-9-4-6-11-17(15)23-19;/h3-13H,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

PXGXZGVGEDLSMW-UHFFFAOYSA-M

SMILES

CN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)C.[I-]

Isomerische SMILES

CN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)C.[I-]

Kanonische SMILES

CN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)C.[I-]

Andere CAS-Nummern

14134-79-3

Piktogramme

Irritant

Synonyme

cyanine dye 1
cyanine dye 1chloride

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Fluorescence Characteristics and Application of DiOC1(3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DiOC1(3) (3,3′-Dimethyloxacarbocyanine Iodide) is a cationic, lipophilic cyanine dye used primarily as a fluorescent probe for monitoring mitochondrial membrane potential (


).[1] While often overshadowed by its longer-chain analogs—DiOC2(3) and DiOC6(3)—DiOC1(3) offers distinct physicochemical properties derived from its short methyl substituents. These properties influence its solubility, lipophilicity, and intracellular kinetics, making it a valuable tool for specific kinetic assays where the higher lipophilicity of DiOC6(3) might cause excessive non-specific binding (e.g., to the Endoplasmic Reticulum).

This guide provides a comprehensive technical analysis of DiOC1(3), detailing its photophysical properties, mechanism of action, and validated experimental protocols for flow cytometry and fluorescence microscopy.

Chemical and Photophysical Properties[2][3][4][5][6][7][8][9]

DiOC1(3) belongs to the oxacarbocyanine family. Its fluorescence arises from the polymethine bridge connecting two benzoxazole rings. The "1" in its nomenclature refers to the methyl group (1 carbon) on the nitrogen atoms, distinguishing it from the ethyl (2) and hexyl (6) variants.

Spectral Characteristics

The spectral profile of DiOC1(3) is characteristic of the oxacarbocyanine chromophore. It is a green-fluorescent dye compatible with standard fluorescein (FITC) or GFP filter sets.

ParameterValueNotes
Chemical Name 3,3′-Dimethyloxacarbocyanine IodideCAS: 14134-79-3
Excitation Max ~482 nmEfficiently excited by 488 nm Argon-ion lasers.
Emission Max ~505 nmGreen fluorescence.
Stokes Shift ~23 nmSmall Stokes shift requires sharp cutoff filters.
Solubility DMSO, EthanolStock solutions (e.g., 10 mM) are stable at -20°C.
Lipophilicity Low-ModerateLess lipophilic than DiOC6(3); affects washout kinetics.
Comparative Analysis of DiOC Analogs

Understanding the alkyl chain length is critical for experimental design.

DyeAlkyl ChainLipophilicityPrimary ApplicationSpecificity Risk
DiOC1(3) Methyl (C1)LowFast-response

kinetics
Low non-specific binding
DiOC2(3) Ethyl (C2)ModerateRatiometric (Green/Red) bacterial assayAggregation-dependent
DiOC6(3) Hexyl (C6)HighUltra-sensitive

, ER staining
High ER background at >10 nM

Mechanism of Action: Nernstian Accumulation

DiOC1(3) functions as a permeant cationic probe . Its positive charge allows it to respond to the electrical potential gradient across the inner mitochondrial membrane (IMM).

The Physicochemical Pathway
  • Cytosolic Entry: Being lipophilic, DiOC1(3) passively diffuses across the plasma membrane.

  • Mitochondrial Accumulation: The mitochondrial matrix is highly negative (~-180 mV) relative to the cytosol. Driven by the Nernst equation, cationic dyes accumulate exponentially in the matrix.

    • Theoretical Accumulation: For every 60 mV of potential, there is a 10-fold increase in dye concentration.

  • Fluorescence Signal: Unlike JC-1, DiOC1(3) is typically used as a single-intensity probe . Brighter fluorescence indicates hyperpolarization; dim fluorescence indicates depolarization (e.g., apoptosis or uncoupling).

Visualization of Mechanism

The following diagram illustrates the potential-driven accumulation of DiOC1(3).

DiOC1_Mechanism Extracellular Extracellular Space (0 mV) PlasmaMembrane Plasma Membrane Extracellular->PlasmaMembrane Passive Diffusion Cytosol Cytosol (-60 mV) PlasmaMembrane->Cytosol Equilibrium 1 IMM Inner Mito Membrane Cytosol->IMM Electrophoretic Attraction (+) Matrix Mitochondrial Matrix (-180 mV) [High Accumulation] IMM->Matrix Nernstian Accumulation (1000x Conc.)

Figure 1: Electrophoretic accumulation pathway of DiOC1(3). The dye concentrates in the mitochondrial matrix driven by the negative transmembrane potential.

Experimental Protocols

Flow Cytometry Protocol for

This protocol is designed to measure the loss of mitochondrial potential (depolarization), a hallmark of early apoptosis.

Reagents:

  • DiOC1(3) Stock: 10 mM in DMSO.

  • Positive Control: CCCP (50 mM stock) or FCCP.

  • Buffer: PBS or Tyrode’s Buffer (warm).

Step-by-Step Workflow:

  • Cell Preparation:

    • Harvest cells (adherent or suspension) and wash once with PBS.[2]

    • Adjust density to

      
       cells/mL.
      
  • Positive Control Setup (Critical Validation):

    • Aliquot a sample of cells and treat with 50 µM CCCP for 5-10 minutes at 37°C. This collapses the proton gradient, providing a "low fluorescence" baseline.

  • Staining:

    • Add DiOC1(3) to a final concentration of 20–50 nM .

    • Note: DiOC1(3) is less lipophilic than DiOC6(3), so slightly higher concentrations (up to 50 nM) may be required compared to the strict <10 nM limit for DiOC6(3) to ensure adequate signal-to-noise without quenching.

  • Incubation:

    • Incubate at 37°C for 15–20 minutes in the dark.

    • Caution: Do not incubate on ice; membrane potential is temperature-dependent.

  • Analysis:

    • Do not wash if measuring equilibrium potential (washing can cause dye efflux due to the "off" rate). If background is too high, wash once gently with pre-warmed buffer.

    • Analyze immediately on a Flow Cytometer (Excitation 488 nm, Emission 530/30 nm bandpass).

Experimental Logic Diagram

FlowProtocol Harvest Harvest Cells (1x10^6/mL) Split Split Samples Harvest->Split Control Positive Control Add CCCP (50 µM) Split->Control Test Test Sample Untreated / Drug Treated Split->Test Stain Add DiOC1(3) (Final: 20-50 nM) Control->Stain Test->Stain Incubate Incubate 37°C 15-20 min Stain->Incubate Acquire Flow Cytometry (FL1 Channel) Incubate->Acquire

Figure 2: Flow cytometry workflow for validating mitochondrial depolarization using DiOC1(3).

Troubleshooting & Validation (E-E-A-T)

Toxicity and "Quenching" Mode

Researchers often confuse quenching with depolarization.

  • The Risk: At high concentrations (>100 nM), cyanine dyes can stack in the mitochondria. This stacking can cause fluorescence quenching (signal goes down despite high potential) or toxicity (uncoupling of respiration).

  • The Solution: Always titrate the dye. The optimal concentration is the lowest dose that gives a distinct peak ~1 log decade above the unstained autofluorescence.

Specificity vs. DiOC6(3)
  • DiOC6(3) is notorious for staining the Endoplasmic Reticulum (ER) and plasma membrane if the concentration exceeds 10 nM.

  • DiOC1(3) , with its shorter methyl tails, is less hydrophobic. This theoretically reduces ER partitioning. However, it may also diffuse out of mitochondria faster during wash steps.

  • Recommendation: For DiOC1(3), avoid extensive washing. Analyze cells in the presence of the dye (equilibrium mode) for the most accurate potentiometric assessment.

Self-Validation System

Every experiment must include a CCCP or FCCP control . If your dye signal does not shift to the left (decrease) upon treatment with these uncouplers, you are measuring mitochondrial mass or non-specific binding, not membrane potential.

References

  • Thermo Fisher Scientific. MitoProbe™ DiOC2(3) Assay Kit for Flow Cytometry. (Note: Reference for general cyanine dye mechanisms in mitochondria). Link

  • Shapiro, H. M. (2003). Practical Flow Cytometry. 4th Edition. Wiley-Liss.
  • Novo, D., et al. (1999). "Accurate flow cytometric membrane potential measurement in bacteria using diethyloxacarbocyanine and a ratiometric technique." Cytometry, 35(1), 55-63. Link

  • Molecular Probes (Invitrogen). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Chapter 12: Probes for Organelles. Link

  • Rottenberg, H. (1979). "The measurement of membrane potential and pH in cells, organelles, and vesicles." Methods in Enzymology, 55, 547-569.

Sources

A Senior Application Scientist's Field Guide to 3,3'-Diethyloxacarbocyanine Iodide: Molecular Weight, Solubility, and Practical Handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Short-Chain Dialkyloxacarbocyanine Iodide Dyes

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,3'-diethyloxacarbocyanine iodide, a fluorescent dye extensively utilized in cellular and membrane studies. While the initial query specified the "dimethyl" analogue, our investigation reveals the prevalence and extensive documentation of the "diethyl" derivative, commonly known as DiOC2(3). This guide will focus on the properties and handling of 3,3'-diethyloxacarbocyanine iodide, with comparative data on related oxacarbocyanine compounds to provide a broader context for researchers, scientists, and drug development professionals. The subsequent sections will delve into the molecular weight, solubility in various solvents, and detailed protocols for the preparation of stock and working solutions, ensuring scientific integrity and practical applicability.

Core Physicochemical Properties of 3,3'-Diethyloxacarbocyanine Iodide (DiOC2(3))

3,3'-Diethyloxacarbocyanine iodide is a cationic, lipophilic fluorescent dye. Its utility in biological applications stems from its ability to permeate cell membranes and report on membrane potential.[1] The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Name 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-benzoxazolium, monoiodide[1]
Common Synonyms DiOC2(3), DOC Iodide, NK 85[1]
CAS Number 905-96-4[1][2][3]
Molecular Formula C21H21IN2O2[3]
Molecular Weight 460.31 g/mol [3]
Appearance Solid
Melting Point 278 °C (decomposition)[4][5]
Maximum Absorption (λmax) 483 nm[2]

Solubility Profile

The solubility of 3,3'-diethyloxacarbocyanine iodide is a critical parameter for its effective use in experimental settings. The compound exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents. The following table provides a summary of its solubility in common laboratory solvents.

SolventSolubilitySource(s)
Water Slightly soluble[1]
Dimethyl Sulfoxide (DMSO) Soluble[1][4]
Ethanol Soluble[2][4]
Acetonitrile Slightly soluble[1]
Methanol Soluble[4]

Expert Insight: The poor aqueous solubility is a key feature of this lipophilic dye, driving its partitioning into cellular membranes. For most biological applications, a concentrated stock solution in DMSO or ethanol is prepared and subsequently diluted into the aqueous experimental medium.

Experimental Protocols: Preparation of Stock and Working Solutions

The following protocols are designed to ensure the accurate and reproducible preparation of 3,3'-diethyloxacarbocyanine iodide solutions.

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out 4.60 mg of 3,3'-diethyloxacarbocyanine iodide powder.

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the powder.

  • Mixing: Vortex the solution until the dye is completely dissolved. Gentle warming (to no more than 60°C) and sonication can aid in dissolution.[6]

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light. Stock solutions stored at -20°C are stable for at least one month, and for up to six months at -80°C.[6]

Causality Behind Choices: Using anhydrous DMSO is crucial as the presence of water can affect the solubility and stability of the dye.[6] Aliquoting prevents repeated freeze-thaw cycles which can lead to degradation of the compound.

Preparation of a Working Solution

The final concentration of the working solution will depend on the specific application. For staining live cells, a typical working concentration ranges from 1 to 10 µM.[7]

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline (PBS) or cell culture medium) to the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of buffer.

  • Immediate Use: Use the working solution immediately after preparation. Do not store diluted aqueous solutions.[7]

Self-Validating System: The success of staining protocols using this dye is often validated by fluorescence microscopy, where the expected localization of the dye (e.g., to mitochondria) can be visually confirmed.

Visualization of Solution Preparation Workflow

The following diagram illustrates the workflow for preparing a stock solution and a subsequent working solution of 3,3'-diethyloxacarbocyanine iodide.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 4.60 mg of 3,3'-Diethyloxacarbocyanine Iodide add_dmso Add 1 mL of anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to dissolve add_dmso->dissolve aliquot Aliquot and store at -20°C dissolve->aliquot thaw Thaw one aliquot of 10 mM stock solution aliquot->thaw For immediate use dilute Dilute in buffer to 1-10 µM thaw->dilute use Use immediately dilute->use

Caption: Workflow for the preparation of stock and working solutions.

Comparative Physicochemical Properties of Related Oxacarbocyanine Dyes

To provide a comprehensive resource, the following table compares the molecular weights and formulas of several related oxacarbocyanine dyes. This information is crucial for accurate molar concentration calculations and for understanding the potential impact of structural differences on experimental outcomes.

Compound NameCommon AbbreviationMolecular FormulaMolecular Weight ( g/mol )CAS NumberSource(s)
3,3'-Diethyloxadicarbocyanine IodideDODC IodideC23H23IN2O2486.3514806-50-9[8]
3,3'-Dihexyloxacarbocyanine IodideDiOC6(3)C29H37IN2O2572.5253213-82-4[9]
3,3'-Diethyloxatricarbocyanine IodideC25H25IN2O2512.415185-43-0[10]

Applications in Research and Development

3,3'-Diethyloxacarbocyanine iodide and its analogues are widely used as fluorescent probes in various research applications, including:

  • Measurement of Membrane Potential: These cationic dyes accumulate in cells with hyperpolarized membranes, making them valuable tools for assessing mitochondrial and plasma membrane potential.[1]

  • Fluorescence Microscopy: They are used to stain various cellular structures, including the endoplasmic reticulum and mitochondria.[11]

  • Flow Cytometry: Labeled cells can be analyzed and sorted based on their fluorescence intensity, which can be indicative of cell viability and mitochondrial function.[5]

References

  • PhotochemCAD. (n.d.). 3,3'-Diethyloxacarbocyanine iodide. Retrieved from [Link][2]

  • Papadogiannis, D., et al. (2007). Never say dye: New roles for an old fluorochrome. Communicative & Integrative Biology, 1(1), 1-3.[11]

  • PubChem. (n.d.). 3,3'-Diethyloxacarbocyanine iodide. Retrieved from [Link][3]

  • PubChem. (n.d.). 3,3'-Diethyloxatricarbocyanine iodide. Retrieved from [Link][10]

Sources

Methodological & Application

measuring bacterial membrane potential using DiOC1(3) dye

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Flow Cytometric Analysis of Bacterial Membrane Potential Using DiOC1(3)


) with 3,3′-Dimethyloxacarbocyanine Iodide [DiOC1(3)]

Executive Summary

This guide details the protocol for measuring bacterial membrane potential (


) using DiOC1(3)  (3,3′-Dimethyloxacarbocyanine Iodide). While DiOC2(3) is widely known for its ratiometric (red/green) properties, DiOC1(3) is a preferred single-channel intensity probe  for specific applications where spectral overlap in the red channel must be avoided (e.g., when multiplexing with red-fluorescent viability dyes like Propidium Iodide or DRAQ7).

Key Principle: DiOC1(3) is a lipophilic, cationic cyanine dye. It crosses the bacterial membrane and accumulates in the cytosol in accordance with the Nernst equation. Cells with a high (hyperpolarized) membrane potential accumulate more dye, resulting in increased green fluorescence. Depolarized cells accumulate less dye.

Technical Principles & Mechanism

The Nernstian Equilibrium

Unlike fast-response dyes (e.g., styryl dyes) that change quantum yield upon membrane binding, DiOC1(3) is a slow-response redistribution dye .

  • Inside Negative: Healthy bacteria maintain a cytosolic potential of -100 to -150 mV relative to the exterior.

  • Accumulation: The positive charge of the DiOC1(3) molecule drives it into the negative cytosol.

  • Fluorescence: At low concentrations (<100 nM), fluorescence intensity is linearly proportional to dye concentration, which serves as a proxy for voltage.

Mechanism Diagram

G Extracellular Extracellular Space (High Dye Conc.) Membrane Inner Bacterial Membrane (Lipid Bilayer) Extracellular->Membrane Passive Diffusion Cytosol_Polarized Cytosol (Polarized) High (-) High Fluorescence Membrane->Cytosol_Polarized Voltage-Driven Accumulation Cytosol_Depolarized Cytosol (Depolarized) Low (-) Low Fluorescence Membrane->Cytosol_Depolarized Reduced Uptake CCCP CCCP Control (Protonophore) CCCP->Membrane Collapses H+ Gradient CCCP->Cytosol_Depolarized Induces State

Caption: Mechanism of DiOC1(3) accumulation driven by membrane potential (


). CCCP acts as a depolarizing control.

Pre-Experimental Considerations

Gram-Negative vs. Gram-Positive
  • Gram-Positive (e.g., S. aureus): DiOC1(3) penetrates the peptidoglycan layer easily.

  • Gram-Negative (e.g., E. coli, P. aeruginosa): The Outer Membrane (OM) and Lipopolysaccharide (LPS) layer can exclude hydrophobic dyes.

    • Solution: Use EDTA (1–5 mM) in the staining buffer to chelate divalent cations (

      
      , 
      
      
      
      ) that stabilize the LPS, temporarily permeabilizing the OM without destroying the Inner Membrane potential.
Efflux Pumps

Bacteria (especially P. aeruginosa) actively pump out cyanine dyes via RND efflux pumps (e.g., AcrAB-TolC).

  • Impact: Low fluorescence may mimic depolarization but actually represents high efflux activity.

  • Mitigation: If studying wild-type strains, consider adding an Efflux Pump Inhibitor (EPI) like PA

    
    N  (20 µg/mL), though this adds physiological stress.
    

Detailed Protocol

Materials
ReagentSpecificationStorage
DiOC1(3) 3,3′-Dimethyloxacarbocyanine Iodide-20°C, Dark
CCCP Carbonyl cyanide 3-chlorophenylhydrazone (50 mM stock in DMSO)-20°C
Buffer PBS (pH 7.4) or HEPES + Glucose (5 mM)4°C
EDTA 0.5 M Stock (pH 8.0)Room Temp
Stock Solution Preparation
  • DiOC1(3) Stock: Dissolve in DMSO to 1 mM.

  • Working Solution: Dilute 1 mM stock 1:100 in PBS to make 10 µM intermediate. Prepare fresh.

Experimental Workflow

Workflow Culture 1. Bacterial Culture (Mid-Log Phase) Dilution 2. Dilute to 1x10^6 cells/mL Culture->Dilution Treatment 3. Experimental Treatment Dilution->Treatment Control 4. CCCP Control (10 µM, 5 min) Dilution->Control Stain 5. Stain DiOC1(3) (30 nM, 15-30 min) Treatment->Stain Control->Stain Analyze 6. Flow Cytometry (FITC Channel) Stain->Analyze

Caption: Step-by-step workflow for DiOC1(3) staining and analysis.[1][2][3][4][5][6][7][8][9][10]

Step-by-Step Procedure

Step 1: Cell Preparation

  • Grow bacteria to mid-log phase (

    
    ). Stationary phase cells have naturally lower metabolic activity and 
    
    
    
    .
  • Dilute cells in filtered PBS (containing 5 mM Glucose for energy) to a density of

    
     cells/mL.
    
    • Note: Avoid high cell densities (

      
      ) to prevent dye depletion artifacts.
      

Step 2: Permeabilization (Gram-Negatives Only)

  • Add EDTA to a final concentration of 1.0 mM.

  • Incubate for 5 minutes at room temperature.

    • Warning: Do not exceed 5 minutes or high EDTA concentrations, as this can damage the inner membrane.

Step 3: Control Setup

  • Negative Control (Depolarized): Transfer 500 µL of cell suspension to a tube. Add CCCP (final conc. 10–50 µM). Incubate 5 mins.

  • Positive Control (Polarized): Untreated healthy cells.

Step 4: Staining

  • Add DiOC1(3) to all samples (Experimental + Controls).

  • Target Final Concentration: 30 nM .

    • Optimization: Titrate between 10 nM and 50 nM. Do not exceed 100 nM to avoid quenching or toxicity.

  • Incubate for 15–30 minutes at Room Temperature in the dark .

Step 5: Flow Cytometry Acquisition

  • Excitation: 488 nm (Blue Laser).

  • Emission: 500–530 nm (FITC/GFP Channel).

  • Threshold: Set on Side Scatter (SSC) or Forward Scatter (FSC) to exclude debris. Do not threshold on fluorescence , as depolarized cells may be very dim.

  • Stop Condition: Acquire 10,000 events per tube.

Data Analysis & Interpretation

Since DiOC1(3) is a single-channel probe, data must be normalized to cell size to ensure that brighter fluorescence indicates higher potential, not just a larger cell.

Gating Strategy:

  • P1: FSC vs. SSC (Log scale). Gate on the main bacterial population to exclude debris and aggregates.

  • P2: Histogram of Green Fluorescence (FITC-A) derived from P1.

Calculations: Calculate the Median Fluorescence Intensity (MFI) for each sample.



  • Ratio > 1.0: Indicates presence of membrane potential.

  • Ratio

    
     1.0:  Indicates depolarization (dead or metabolically inactive).
    
ObservationInterpretation
High Green Intensity Hyperpolarized (Healthy/Active)
Low Green Intensity Depolarized (Damaged/Inactive) or High Efflux
Shift to Red Not applicable for DiOC1(3). (This only applies to DiOC2(3)).

Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
No Signal in Healthy Cells Dye exclusion (Gram-neg)Increase EDTA concentration (up to 5 mM) or incubation time.
High Signal in CCCP Control Insufficient CCCP conc.Titrate CCCP up to 100 µM. Ensure CCCP stock is fresh.
High Background Dye precipitationFilter buffers (0.2 µm). Lower dye concentration (<30 nM).
Signal Drift Dye toxicityAnalyze samples immediately. Do not incubate >30 mins.

References

  • Novo, D., et al. (1999). "Accurate flow cytometric membrane potential measurement in bacteria using diethyloxacarbocyanine and a ratiometric technique." Cytometry, 35(1), 55-63.[11] Link

    • Context: Establishes the foundational flow cytometry gating str
  • Clementi, E. A., et al. (2014). "Structure-Activity Relationships of Carbocyanine Dyes for Measuring Bacterial Membrane Potential." MicrobiologyOpen, 3(6). Link

    • Context: Comparative analysis of cyanine dye structures, supporting the use of specific chain lengths (DiOC1 vs DiOC6) for toxicity management.
  • Shapiro, H. M. (2003). Practical Flow Cytometry. 4th Edition. Wiley-Liss. Link

    • Context: The authoritative text on flow cytometric parameters, specifically Chapter 7 on bacterial parameters.
  • Thermo Fisher Scientific. "BacLight™ Bacterial Membrane Potential Kit User Guide." Link

    • Context: While for DiOC2(3), the buffer recipes and CCCP control protocols are universally applicable to DiOC1(3).

Sources

preparation of 3,3'-Dimethyloxacarbocyanine iodide stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of 3,3'-Dimethyloxacarbocyanine Iodide (DiOC1(3)) Stock Solutions in DMSO

Abstract & Scope

This technical guide details the precise formulation of stock solutions for 3,3'-Dimethyloxacarbocyanine iodide (DiOC1(3)) , a green-fluorescent cyanine dye used for membrane potential sensing and organelle staining. While chemically similar to its widely used analogs DiOC2(3) and DiOC6(3), the methyl-substituted DiOC1(3) possesses distinct lipophilicity and solubility profiles. This protocol establishes a standardized workflow for solubilization in anhydrous Dimethyl Sulfoxide (DMSO) to ensure maximum stability, reproducibility, and spectral integrity.

Physicochemical Identity & Verification

CRITICAL WARNING: The nomenclature for cyanine dyes is frequently confused. DiOC1 (3) (Methyl), DiOC2 (3) (Ethyl), and DiOC6 (3) (Hexyl) are not interchangeable. Verify the Molecular Weight (MW) and CAS on your vial before proceeding.

PropertySpecificationNotes
Chemical Name 3,3'-Dimethyloxacarbocyanine iodide"Di" = 2, "O" = Oxa, "C1" = Methyl, "(3)" = Trimethine
Abbreviation DiOC1(3)Often generically labeled "DiO" (ambiguous)
Formula

Molecular Weight ~432.26 g/mol Verify against specific lot (salt/hydration)
Excitation / Emission ~482 nm / 504 nmGreen Fluorescence (FITC channel compatible)
Solubility Soluble in DMSO, EthanolPoorly soluble in water/PBS
Appearance Orange/Red Powder

Materials & Equipment

Reagents
  • Solid Dye: 3,3'-Dimethyloxacarbocyanine iodide (High Purity >98%).[1][2][3]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

    • Why Anhydrous? Cyanine dyes are susceptible to hydrolysis over time. Water content in DMSO accelerates degradation and precipitation.

  • Desiccant: Silica gel packs for storage.

Equipment
  • Analytical Balance: Precision to 0.01 mg (dyes are static-prone).

  • Vortex Mixer: Variable speed.

  • Centrifuge: Microcentrifuge for spinning down powder.

  • Storage Vessels: Amber microcentrifuge tubes (1.5 mL) or glass vials wrapped in foil.

    • Why Amber? DiOC1(3) is photosensitive and will photobleach under ambient light.

Protocol: Stock Solution Preparation

Target Concentration: 5 mM (Standard Stock). Range: 1 mM to 10 mM is acceptable.[4] Avoid >10 mM to prevent aggregation artifacts.

Step-by-Step Methodology
  • Equilibration:

    • Remove the dye vial from the freezer (-20°C).

    • Wait 20 minutes for the vial to reach room temperature before opening.

    • Causality: Opening a cold vial introduces atmospheric condensation (water) into the hygroscopic powder, degrading the remaining solid.

  • Calculations (Molarity):

    • Use the formula:

      
      
      
    • Example: To prepare 1 mL of 5 mM stock:

      
      
      
    • Practical Tip: It is difficult to weigh exactly 2.16 mg. Instead, weigh an approximate amount (e.g., 2-3 mg) and calculate the volume of DMSO required to reach 5 mM.

      
      
      
  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO to the vial (or transfer weighed powder to an amber tube).

    • Vortex vigorously for 30–60 seconds.

    • Optional: If particles persist, sonicate in a water bath for 2 minutes (keep temperature <30°C).

    • Visual Check: The solution should be a clear, vibrant orange/red liquid with no visible particulates.

  • Aliquoting:

    • Divide the stock into small aliquots (e.g., 20–50

      
      L) in amber tubes.
      
    • Reasoning: Prevents repeated freeze-thaw cycles. Each cycle promotes dye aggregation and hydrolysis.

  • Storage:

    • Store at -20°C , protected from light.[4]

    • Stability: ~6 months if kept anhydrous and dark.

Workflow Visualization

The following diagram outlines the logical flow for preparation and storage, ensuring critical control points (Temperature, Light, Moisture) are managed.

StockPreparation cluster_0 Critical Control Points Start Solid DiOC1(3) (-20°C Storage) Equilibrate Equilibrate to RT (20 mins, Desiccated) Start->Equilibrate Prevent Condensation Weigh Weigh Powder (Record Mass) Equilibrate->Weigh Calc Calculate DMSO Vol (Target: 5 mM) Weigh->Calc Dissolve Add Anhydrous DMSO + Vortex/Sonicate Calc->Dissolve QC Visual Inspection (Clear/No Particulates) Dissolve->QC QC->Dissolve Fail (Particulates) Aliquot Aliquot (20-50 µL) Amber Tubes QC->Aliquot Pass Store Store -20°C (Dark/Dry) Aliquot->Store

Caption: Workflow for DiOC1(3) stock preparation emphasizing moisture control and light protection.

Quality Control & Validation

To validate the concentration of your stock solution, use UV-Vis spectroscopy.

  • Dilution: Dilute the stock 1:1000 in Methanol (MeOH) or Ethanol (EtOH). Do not use water for QC spectra as it causes aggregation (blue shift).

  • Measurement: Measure Absorbance at

    
     (~482-484 nm).
    
  • Calculation: Use Beer-Lambert Law (

    
    ).
    
    • 
       (Extinction Coefficient): ~150,000 
      
      
      
      (approximate for DiO analogs in MeOH).
    • Acceptance: Calculated concentration should be within ±10% of target.

Troubleshooting Guide

Troubleshooting Problem Issue Detected Precipitate Precipitate in Stock Problem->Precipitate WeakSignal Weak Fluorescence Problem->WeakSignal Action1 Warm to 37°C Sonicate 5 min Precipitate->Action1 Action3 Check Ex/Em Settings (482/504 nm) WeakSignal->Action3 Action2 Check Water Content (Discard if hydrated) Action1->Action2 If persists Action4 Verify Dye Identity (Is it DiOC6?) Action3->Action4 If settings correct

Caption: Decision tree for resolving common solubility and signaling issues.

References

  • PubChem. (2023). 3,3'-Diethyloxacarbocyanine iodide (Analog Reference for DiOC2(3) - verify specific CAS for Methyl). National Library of Medicine. Link

  • Thermo Fisher Scientific. (2023). Lipophilic Tracers—DiI, DiO, DiD, DiA, and DiR. Molecular Probes Handbook. Link

  • Biotium. (2023). DiO, DiI, DiD, DiR Membrane Dyes. Technical Documents.[5][6] Link

  • Interchim. (n.d.). DiO Dyes Technical Sheet.Link

Sources

Troubleshooting & Optimization

improving DiOC1(3) signal stability in long-term flow cytometry runs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox of DiOC1(3)

Welcome to the Technical Support Center. You are likely here because your mitochondrial membrane potential (


) data is showing significant drift, high coefficient of variation (CV), or inexplicable signal loss over time.

DiOC1(3) (3,3′-Dimethyloxacarbocyanine Iodide) is a popular cyanine dye because it is ratiometric-free and less prone to the "red-shift" artifacts seen with JC-1 in some cell lines. However, as a single-emission cationic probe, it relies entirely on Nernstian equilibrium. This makes it chemically sensitive to experimental variables that other probes might mask.

This guide treats your flow cytometry run not just as a measurement, but as a dynamic equilibrium system. Below are the protocols and troubleshooting matrices required to stabilize this system.

Part 1: The Mechanics of Instability (FAQ)

Q1: Why does my DiOC1(3) signal drop over a 2-hour run even in healthy control cells?

A: This is likely due to the Multidrug Resistance (MDR) Pump Effect , not mitochondrial depolarization.

DiOC1(3), like most cyanine dyes, is a substrate for ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (MDR1) and BCRP.

  • The Mechanism: As your cells sit in the sample queue, these pumps actively extrude the dye from the cytoplasm.

  • The Result: The cytosolic concentration drops. To maintain Nernstian equilibrium, the dye leaves the mitochondria, leading to a false "depolarization" signal.

  • The Fix: You must inhibit these pumps or shorten the window between staining and acquisition. (See Protocol Optimization below).

Q2: My replicates have high variability. Is my concentration wrong?

A: You are likely operating in the "Quenching Zone" rather than the "Equilibrium Zone."

  • Non-Quenching Mode (< 50 nM): Fluorescence intensity is directly proportional to

    
    . This is the quantitative range.
    
  • Quenching Mode (> 100 nM): The dye stacks inside the mitochondria, causing self-quenching. If the potential drops slightly, the dye un-stacks and fluorescence increases transiently before dropping. This creates massive data noise.

Q3: Can I fix the cells to stabilize the signal?

A: No. Unlike MitoTracker dyes (which contain chloromethyl groups that covalently bind thiols), DiOC1(3) is held in place only by the electrical potential gradient.

  • Fixation (Formaldehyde/Methanol): Destroys the proton gradient immediately.

  • Result: The dye leaks out of the mitochondria and into the cytosol/buffer within minutes. DiOC1(3) must be analyzed in live cells only.

Part 2: Visualizing the Equilibrium

The following diagram illustrates the dynamic forces acting on DiOC1(3) during your experiment.

DiOC1_Mechanism cluster_extracellular Extracellular Buffer cluster_cell Cytosol cluster_mito Mitochondrial Matrix Buffer_Dye DiOC1(3) Free Dye Cytosol_Dye Cytosolic Dye Buffer_Dye->Cytosol_Dye Passive Diffusion Cytosol_Dye->Buffer_Dye Active Extrusion (MDR Pumps) Mito_Dye Accumulated Dye (High Fluorescence) Cytosol_Dye->Mito_Dye Nernstian Accumulation (Driven by ΔΨm) MDR_Pump ABC Transporter (P-gp/MDR1) MDR_Pump->Cytosol_Dye Removes Dye Mito_Dye->Cytosol_Dye Leakage (Depolarization) Potential ΔΨm Gradient (-180mV)

Caption: Figure 1: DiOC1(3) dynamics. Signal stability depends on balancing uptake (driven by potential) against extrusion (driven by MDR pumps).

Part 3: The "Gold Standard" Stability Protocol

This protocol is designed to minimize pump activity and ensure thermodynamic equilibrium.

Reagents Required
  • DiOC1(3) Stock: 10 µM in DMSO (Store at -20°C, protect from light).

  • Assay Buffer: PBS or HBSS (with Ca2+/Mg2+), supplemented with 1% BSA (stabilizes cells) and 25 mM HEPES (pH stability).

  • Pump Inhibitor (Optional but Recommended): Verapamil (50 µM) or Cyclosporin A.

  • Positive Control: CCCP (50 µM final concentration).

Step-by-Step Workflow
StepActionTechnical Rationale
1. Cell Prep Harvest cells and resuspend at

cells/mL in Assay Buffer.
Critical: Do not use serum-free media if cells are sensitive; however, serum proteins bind dye. 1% BSA is a compromise.
2. Inhibitor Block Add Verapamil (50 µM) to the cell suspension. Incubate 15 min at 37°C.Blocks ABC transporters to prevent dye efflux during the run.
3. Staining Add DiOC1(3) to a final concentration of 20–40 nM .< 50 nM ensures non-quenching mode. Signal is now linear to

.
4. Incubation Incubate for 20–30 minutes at 37°C in the dark.37°C is required for active potential.[1] RT incubation often leads to sub-maximal staining.
5. No-Wash DO NOT WASH. Run the sample directly or dilute slightly with pre-warmed buffer containing the same concentration of dye.The Equilibrium Rule: If you wash the dye out of the buffer, the dye inside the cell will diffuse out to re-establish equilibrium.
6. Acquisition Analyze within 45 minutes on FL1 (FITC channel). Keep samples at 37°C or RT (consistent).Do not put on ice.[2] Cold shock can depolarize mitochondria or alter membrane fluidity.

Part 4: Troubleshooting Matrix

Use this decision tree to diagnose specific instability phenotypes.

Troubleshooting_Tree Start Problem: Unstable Signal Q1 Is the signal decreasing over time in the Negative Control? Start->Q1 Q2 Is the signal too bright/saturated? Start->Q2 Q3 Is the CV (spread) very wide? Start->Q3 Q4 Does CCCP fail to reduce signal? Start->Q4 A1_Yes Cause: Dye Extrusion (MDR) Q1->A1_Yes Yes A2_Yes Cause: Quenching Mode Q2->A2_Yes Yes A3_Yes Cause: Variable Cell Size or Aggregation Q3->A3_Yes Yes Sol1 Solution: Add Verapamil (50µM) or shorten run time. A1_Yes->Sol1 Sol2 Solution: Titrate Dye down (Target 20-40 nM). A2_Yes->Sol2 Sol3 Solution: Gate tightly on FSC/SSC. Use Pulse Width to exclude doublets. A3_Yes->Sol3 A4_Yes Cause: High Background Binding Q4->A4_Yes Yes Sol4 Solution: Titrate Dye down. Check for non-specific binding. A4_Yes->Sol4

Caption: Figure 2: Troubleshooting logic flow for DiOC1(3) signal artifacts.

Part 5: Data Interpretation & Quality Control

Quantitative Validation

To ensure your assay is valid, you must run a depolarization control.

SampleExpected Result (MFI)Interpretation
Unstained

Autofluorescence baseline.
Control (Healthy)

High

. Dye accumulates.[1][2][3][4][5][6]
CCCP Treated (50 µM)

Collapsed

. Dye disperses.[3]
Experimental (Apoptotic) IntermediatePartial loss of potential.
The "No-Wash" Imperative

Many protocols suggest washing cells to reduce background. For DiOC1(3), this is fatal to stability.

  • Why? The dye exists in equilibrium (

    
    ).
    
  • If

    
     becomes zero (washing), the equilibrium shifts left, pulling dye out of the mitochondria regardless of membrane potential.
    

References

  • Shapiro, H. M. (2003). Practical Flow Cytometry (4th ed.). Wiley-Liss. (Chapter 9: Probes for Mitochondrial Membrane Potential).
  • Cossarizza, A., & Salvioli, S. (1998). Analysis of Mitochondrial Membrane Potential with the Sensitive Fluorescent Probe JC-1.[7][8][9][10] Purdue Cytometry CD-ROM Series. Link

  • Thermo Fisher Scientific. (2005). MitoProbe™ DiIC1(5) Assay Kit for Flow Cytometry (Product Manual). Link

  • Novo, D. (2000).[5] Flow Cytometry of Mitochondrial Membrane Potential. Cytometry, 39(3), 203-210.[6]

  • Gottesman, M. M., et al. (2002). Multidrug Resistance Transporters and the Use of Cyanine Dyes.[7] National Institutes of Health (NIH) / PMC. Link

  • Interchim. (n.d.). DiOC6(3) and DiOC1(3) Technical Sheet. Link

Sources

Validation & Comparative

Cross-Validation of Mitochondrial Membrane Potential: A Comparative Guide to DiOC1(3) Flow Cytometry and Confocal Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating cellular metabolism, mitochondrial health is a critical parameter. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial function and overall cellular well-being.[1] This guide provides an in-depth comparison of two powerful techniques for assessing ΔΨm using the fluorescent probe DiOC1(3): high-throughput flow cytometry and high-resolution confocal microscopy. By understanding the strengths and limitations of each method, researchers can make informed decisions for their experimental designs and confidently cross-validate their findings.

The Central Role of Mitochondrial Membrane Potential

Mitochondria are the powerhouses of the cell, generating the majority of cellular ATP through oxidative phosphorylation. This process is driven by the electrochemical gradient across the inner mitochondrial membrane, with ΔΨm being its major component.[1] A stable and high ΔΨm is indicative of healthy, respiring mitochondria. Conversely, a decrease or collapse in ΔΨm is an early hallmark of mitochondrial dysfunction, cellular stress, and apoptosis.[2] Therefore, accurate measurement of ΔΨm is crucial in various research areas, including cancer biology, neurodegenerative diseases, and drug discovery.

DiOC1(3): A Fluorescent Probe for ΔΨm

DiOC1(3) (3,3'-dimethyl-oxacarbocyanine iodide) is a lipophilic, cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.[3] Due to its positive charge, DiOC1(3) is driven into the negatively charged mitochondrial matrix of healthy cells with a high ΔΨm. This accumulation leads to an increase in fluorescence intensity, which can be quantified to assess mitochondrial polarization. In cells with depolarized mitochondria, the driving force for dye accumulation is reduced, resulting in a weaker fluorescent signal.[3]

Head-to-Head Comparison: Flow Cytometry vs. Confocal Microscopy

FeatureFlow CytometryConfocal Microscopy
Principle Measures the fluorescence intensity of single cells in suspension as they pass through a laser beam.Acquires high-resolution, optically sectioned images of fluorescently labeled cells.[4][5]
Throughput High-throughput; can analyze thousands of cells per second.[6][7]Low-throughput; imaging and analysis are more time-consuming.[4]
Data Output Quantitative population-level data (e.g., mean fluorescence intensity, percentage of depolarized cells).[8]Qualitative and quantitative single-cell and subcellular data (e.g., spatial distribution of mitochondria, fluorescence intensity within specific regions of interest).[9][10]
Spatial Resolution No spatial resolution; provides an integrated fluorescence signal from the entire cell.High spatial resolution; allows for visualization of individual mitochondria and their morphology.[4][11]
Sensitivity Highly sensitive to changes in fluorescence intensity across a large population.Sensitive to subtle changes in fluorescence within individual cells and organelles.
Sample Preparation Requires single-cell suspensions.[12][13]Can be used with adherent cells, suspension cells, and tissues.[11][14]
Potential Artifacts Cell clumps and debris can affect results. Changes in cell size can influence forward scatter and potentially fluorescence readings.Phototoxicity and photobleaching from intense laser illumination can damage cells and reduce signal.[4][15]
Cross-Validation Role Provides statistically robust, population-wide data to validate trends observed in microscopy.Offers visual confirmation and subcellular localization to validate flow cytometry data and investigate mechanisms.[16][17][18]

Experimental Workflows

Flow Cytometry Workflow for DiOC1(3) Staining

The following diagram illustrates a typical workflow for analyzing mitochondrial membrane potential using DiOC1(3) and flow cytometry.

cluster_prep Cell Preparation cluster_stain Staining cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Harvest and wash cells prep2 Resuspend in appropriate buffer prep1->prep2 stain1 Add DiOC1(3) to cell suspension prep2->stain1 stain2 Incubate at 37°C stain1->stain2 stain3 (Optional) Add positive control (e.g., CCCP) stain2->stain3 acq1 Acquire data on flow cytometer stain2->acq1 Wash cells stain3->acq1 Wash cells acq2 Excite at ~484 nm, detect emission at ~501 nm acq1->acq2 analysis1 Gate on single, viable cells acq2->analysis1 analysis2 Generate fluorescence histograms analysis1->analysis2 analysis3 Quantify mean fluorescence intensity (MFI) analysis2->analysis3

Caption: Workflow for DiOC1(3) analysis by flow cytometry.

Confocal Microscopy Workflow for DiOC1(3) Staining

This diagram outlines the steps for visualizing mitochondrial membrane potential with DiOC1(3) using a confocal microscope.

cluster_prep Cell Preparation cluster_stain Staining cluster_acq Image Acquisition cluster_analysis Image Analysis prep1 Seed cells on coverslips or imaging dishes prep2 Allow cells to adhere and grow prep1->prep2 stain1 Replace medium with DiOC1(3) staining solution prep2->stain1 stain2 Incubate at 37°C stain1->stain2 stain3 (Optional) Add positive control (e.g., CCCP) stain2->stain3 acq1 Mount for microscopy stain2->acq1 Wash cells stain3->acq1 Wash cells acq2 Acquire images using a confocal microscope acq1->acq2 acq3 Excite at ~488 nm, collect emission >500 nm acq2->acq3 analysis1 Identify regions of interest (ROIs) acq3->analysis1 analysis2 Quantify fluorescence intensity per mitochondrion or cell analysis1->analysis2 analysis3 Analyze mitochondrial morphology analysis2->analysis3

Caption: Workflow for DiOC1(3) analysis by confocal microscopy.

Detailed Experimental Protocols

DiOC1(3) Staining for Flow Cytometry

Materials:

  • DiOC1(3) stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Cell culture medium

  • Single-cell suspension of cells of interest

  • Positive control (optional): Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) stock solution (e.g., 10 mM in DMSO)

  • Flow cytometer with a 488 nm laser

Protocol:

  • Cell Preparation: Harvest cells and wash them once with PBS. Resuspend the cell pellet in pre-warmed cell culture medium or PBS at a concentration of approximately 1 x 10^6 cells/mL.[14]

  • Staining: Prepare a working solution of DiOC1(3) in the cell suspension. The final concentration should be optimized for your cell type but is typically in the range of 5-10 µM.[14]

  • Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.[19]

  • (Optional) Positive Control: For a positive control for mitochondrial depolarization, add CCCP to a final concentration of 50 µM and incubate for 5-10 minutes at 37°C.[20]

  • Washing: Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with PBS to remove excess dye.

  • Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS).

  • Data Acquisition: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the green fluorescence emission (typically around 501 nm).[14]

  • Data Analysis: Gate on the single, viable cell population using forward and side scatter. Analyze the fluorescence intensity of the DiOC1(3) signal.[8]

DiOC1(3) Staining for Confocal Microscopy

Materials:

  • DiOC1(3) stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Cells cultured on glass-bottom dishes or coverslips

  • Positive control (optional): CCCP stock solution (e.g., 10 mM in DMSO)

  • Confocal microscope with a 488 nm laser

Protocol:

  • Cell Preparation: Culture cells on a suitable imaging vessel (e.g., glass-bottom dish) until they reach the desired confluency.

  • Staining: Prepare a working solution of DiOC1(3) in pre-warmed cell culture medium. A typical starting concentration is 1 µg/mL.[21]

  • Incubation: Remove the existing culture medium and add the DiOC1(3) staining solution to the cells. Incubate at 37°C for 15-30 minutes, protected from light.[21]

  • (Optional) Positive Control: For a positive control, treat a separate sample with CCCP (final concentration of 50 µM) for 5-10 minutes at 37°C prior to or during the final minutes of DiOC1(3) staining.

  • Washing: Gently aspirate the staining solution and wash the cells twice with pre-warmed PBS or culture medium to remove excess dye.[21]

  • Imaging: Add fresh, pre-warmed medium or a suitable imaging buffer to the cells.

  • Image Acquisition: Visualize the cells using a confocal microscope. Use a 488 nm laser for excitation and collect the emitted fluorescence in the green channel (e.g., 500-550 nm).[21] Acquire z-stacks for 3D reconstruction if desired.[4][15]

  • Image Analysis: Use imaging software to quantify the fluorescence intensity within individual mitochondria or across entire cells. Analyze mitochondrial morphology (e.g., fragmentation vs. elongation).

Cross-Validation: A Synergistic Approach

The true power of these techniques is realized when they are used in a complementary fashion. Flow cytometry provides robust, quantitative data on a population level, identifying shifts in ΔΨm in response to experimental treatments. Confocal microscopy can then be employed to visually confirm these findings at the single-cell and subcellular level.

For instance, if flow cytometry reveals a significant decrease in DiOC1(3) fluorescence in a drug-treated population, confocal microscopy can be used to:

  • Visualize the loss of mitochondrial fluorescence in individual cells.

  • Correlate the loss of ΔΨm with changes in mitochondrial morphology, such as fragmentation, which is often associated with mitochondrial dysfunction.

  • Identify any subcellular heterogeneity in the response that would be missed by flow cytometry.

References

  • Wang, X. et al. (2013). Confocal Imaging of Single Mitochondrial Superoxide Flashes in Intact Heart or In Vivo. JoVE (Journal of Visualized Experiments), (75), e50236. [Link]

  • Shan, Y. et al. (2016). Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy. JoVE (Journal of Visualized Experiments), (115), e54545. [Link]

  • Vesce, S. et al. (2005). Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. The Journal of Physiology, 567(Pt 2), 527–542. [Link]

  • Valente, A. J. et al. (2017). High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models. Molecules, 22(5), 724. [Link]

  • Fruh, I. et al. (2023). Fluorescence-Based Quantification of Mitochondrial Membrane Potential and Superoxide Levels Using Live Imaging in HeLa Cells. JoVE (Journal of Visualized Experiments), (194), e65275. [Link]

  • Sivandzade, F. et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Bio-protocol, 9(1), e3128. [Link]

  • Wiemerslage, L. et al. (2016). A pipeline for multidimensional confocal analysis of mitochondrial morphology, function, and dynamics in pancreatic β-cells. American Journal of Physiology-Endocrinology and Metabolism, 311(4), E746–E757. [Link]

  • Ko, Y.-C. et al. (2022). Image Analysis of the Mitochondrial Network Morphology With Applications in Cancer Research. Frontiers in Oncology, 12, 868301. [Link]

  • Leonard, A. P. et al. (2015). Quantitative Analysis of Mitochondrial Morphology and Membrane Potential in Living Cells Using High-Content Imaging, Machine Learning, and Morphological Binning. Toxicological Sciences, 148(1), 273–285. [Link]

  • ResearchGate. (n.d.). Confocal imaging and quantification of mitochondria mass and membrane...[Link]

  • Purdue University Cytometry Laboratories. (n.d.). ANALYSIS OF MITOCHONDRIAL MEMBRANE POTENTIAL (Dy). [Link]

  • Picot, A. et al. (2023). Flow Cytometric Quantification of Mitochondrial Properties: A High-Throughput Approach for Single Organelle Analysis. International Journal of Molecular Sciences, 24(12), 10009. [Link]

  • Nicholls, D. G. (2012). Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons. JoVE (Journal of Visualized Experiments), (60), e3582. [Link]

  • Frontiers. (2022). Fluorescence microscopy imaging of mitochondrial metabolism in cancer cells. [Link]

  • Cecatto, C. et al. (2020). Using flow cytometry for mitochondrial assays. STAR Protocols, 1(1), 100021. [Link]

  • Flow Cytometry Core Facility. (n.d.). Protocols. [Link]

  • SZPHOTON. (n.d.). What are the advantages and disadvantages of a confocal microscope?[Link]

  • MDPI. (2022). The Matrix of Mitochondrial Imaging: Exploring Spatial Dimensions. [Link]

  • Interchim. (n.d.). DiO dyes. [Link]

  • Ehrenberg, B. et al. (1998). Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1373(2), 263-272. [Link]

  • Sciencing. (2022). What Are The Advantages & Disadvantages Of Flow Cytometry?[Link]

  • ResearchGate. (2023). Can someone suggest protocols for Dio staining in cells?[Link]

  • Ng, H. et al. (2012). Application of Flow Cytometry to Determine Differential Redistribution of Cytochrome c and Smac/DIABLO from Mitochondria during Cell Death Signaling. PLOS ONE, 7(8), e42298. [Link]

  • Griffiths, A. et al. (2021). Imaging Flow Cytometry and Confocal Immunofluorescence Microscopy of Virus-Host Cell Interactions. Frontiers in Molecular Biosciences, 8, 755531. [Link]

  • Bio-Rad Antibodies. (n.d.). Flow Cytometry Protocols. [Link]

  • Izquierdo, E. et al. (2022). A Comparative Study Using Fluorescent Confocal Microscopy and Flow Cytometry to Evaluate Chondrocyte Viability in Human Osteochondral Allografts. International Journal of Molecular Sciences, 23(19), 11529. [Link]

  • Weizmann Institute of Science. (2021). Confocal Microscopy and Imaging Flow Cytometry - Tools for Selection of Antibodies to be Developed as Therapeutic ADCs. [Link]

  • ResearchGate. (n.d.). Confocal fluorescence microscopy and flow cytometry demonstrate uptake...[Link]

  • ResearchGate. (n.d.). DiOC6(3) and JC-1 staining in HaCaT cells. Analysis of control (A,C)...[Link]

  • The University of Iowa. (n.d.). Staining Protocols | Flow Cytometry. [Link]

  • Dutrow, G. et al. (2014). Mapping Cell Populations in Flow Cytometry Data for Cross-Sample Comparison Using the Friedman-Rafsky Test Statistic as a Distance Measure. PLOS ONE, 9(9), e105881. [Link]

  • Wang, Y. et al. (2014). A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. JoVE (Journal of Visualized Experiments), (85), e51321. [Link]

  • UVic Online Academic Community. (n.d.). DiI Stain Protocol. [Link]

  • Protocols.io. (2023). Confocal microscopy of intracellular components within NK cells. [Link]

  • Poot, M. et al. (1997). Flow cytometric determination of mitochondrial membrane potential changes during apoptosis of T lymphocytic and pancreatic beta cell lines: comparison of tetramethylrhodamineethylester (TMRE), chloromethyl-X-rosamine (H2-CMX-Ros) and MitoTracker Red 580 (MTR580). Cytometry, 27(4), 358-64. [Link]

  • Haseloff Lab. (n.d.). Methods in Molecular Biology: Protocols in Confocal microscopy. [Link]

  • ResearchGate. (2025). Experience with DiIC1(5) MitoProbe Flow Cytometry Assay for Mitochondrial Membrane Potential?[Link]

Sources

×

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